molecular formula C8H5FO B1316722 7-Fluorobenzofuran CAS No. 24410-61-5

7-Fluorobenzofuran

Cat. No. B1316722
CAS RN: 24410-61-5
M. Wt: 136.12 g/mol
InChI Key: WPCSQSMSSNPKKB-UHFFFAOYSA-N
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Description

7-Fluorobenzofuran is an organic compound composed of a benzene ring fused to a furan . It is used for research and development purposes .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of 7-Fluorobenzofuran is C8H5FO . It has an average mass of 136.123 Da and a monoisotopic mass of 136.032440 Da .


Physical And Chemical Properties Analysis

7-Fluorobenzofuran has a molecular weight of 136.13 . It is stored in a dark place at room temperature . The compound is in liquid form .

Scientific Research Applications

  • Pharmacological Applications

    • Benzofuran derivatives have a wide range of biological activity and potential applications as pharmacological molecules .
    • These derivatives exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .
    • The synthesis and further functionalization of the benzofuran scaffold have fascinated researchers for many decades .
  • Synthesis of Functionalized Benzofurans

    • Functionalized benzofurans are attractive chemical motifs with various pharmacological and physiological applications .
    • Chemists are constantly working to develop new and superior methods for their synthesis .
    • Significant interest can be found in the application of visible-light-mediated chemical reactions for the synthesis of a variety of molecules, including benzofuran derivatives .
  • Fluorinated Furans and Benzofurans

    • Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .
    • For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist, 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at the nanomolar level .
    • The development of modern fluorinating agents, organometallic chemistry, and homogeneous catalysis provided new possibilities for the preparation of fluoro- and perfluoroalkylfurans, which find their application in pharmacology, agriculture, and material science .
  • Anti-Alzheimer’s Applications

    • Benzofuran derivatives exhibit potent anti-Alzheimer’s activity .
    • They have been designed, synthesized, and evaluated for their biological efficiencies .
  • Antiosteoporotic Applications

    • Benzofuran derivatives also show antiosteoporotic activity .
    • They have potential applications as pharmacological molecules in the treatment of osteoporosis .
  • Antiparasitic Applications

    • Benzofuran derivatives have been found to have antiparasitic activity .
    • They can be used in the development of new drugs for the treatment of parasitic infections .
  • Antimicrobial Applications

    • Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
    • They have been focused on the discovery of new drugs in the fields of drug invention and development .
    • Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
    • This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Anti-Inflammatory Applications

    • Benzofuran derivatives exhibit potent anti-inflammatory activity .
    • They have potential applications as pharmacological molecules in the treatment of inflammatory diseases .
  • Anti-HIV Applications

    • Benzofuran derivatives also show anti-HIV activity .
    • They can be used in the development of new drugs for the treatment of HIV .

Safety And Hazards

7-Fluorobenzofuran should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSQSMSSNPKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569311
Record name 7-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorobenzofuran

CAS RN

24410-61-5
Record name 7-Fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-fluoro-2,3-dihydrobenzofuran-3-ol (4.6 g, 29 8 mmol) in pyridine (93 mL) at 0° C. was added SOCl2 (21.7 mL, 298 mmol) dropwise. Upon completion of addition, the mixture was stirred at 0° C. for 1.5 h. At the conclusion of this period, the reaction mixture was carefully quenched with aqueous NaHCO3 (saturated, 100 mL) to reach a pH=9. Once at the prescribed pH, the reaction mixture was extracted with CH2Cl2 (4×15 mL). The combined organic layers were washed with aqueous NaHCO3 (5%, 40 mL), water (40 mL), and then concentrated to yield the crude product. The crude product was dissolved in CH2Cl2 (50 mL), washed with aqueous HCl (1 N, 5×10 mL), and then water (40 mL). The organic layer was separated, dried (MgSO4), filtered, and concentrated to afford Compound 1C as a brown oil (2.56 g). 1H NMR (500 MHz, CDCl3) δ ppm 7.67 (d, J=2.2 Hz, 1 H), 7.33-7.40 (m, 1 H), 7.17 (td, J=8.0, 4.4 Hz, 1 H), 7.04 (dd, J=10.7, 8.0 Hz, 1 H), 6.79-6.85 (m, 1 H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
L Mo, J Li, Z Che, Y Cao, Z An, X Yang - Liquid Crystals, 2020 - Taylor & Francis
… The density functional theory calculation results reveal that the 6-ethoxy-7-fluorobenzofuran-based compound has smaller aspect ratio than that of the 5-ethoxy-6,7-difluorobenzofuran-…
Number of citations: 4 www.tandfonline.com
T Cui, YW Gong, J Ma, RY Han… - Zhonghua nan ke xue …, 2021 - europepmc.org
… Then, the samples were subjected to protein precipitation with trichloroacetic acid solution, derivative reaction with 7-fluorobenzofuran-4-sulfate and isolation with a C18 column, with …
Number of citations: 2 europepmc.org
K Okamoto, M Hori, T Yanagi, K Murakami… - Angewandte …, 2018 - Wiley Online Library
… 18c , 18d By means of 1.2 equivalents of trifluoroacetic anhydride (TFAA) and CH 2 Cl 2 as the solvent, 7-fluorobenzofuran 3 aa was obtained in 33 % yield (Scheme 2 a). To improve …
Number of citations: 40 onlinelibrary.wiley.com
MB Goncalves, E Clarke, CI Jarvis… - Bioorganic & Medicinal …, 2019 - Elsevier
… Compared to our lead 10, the 4-trifluoromethyl-7-fluorobenzofuran 11 and the benzothiophene 12 analogues, are less RARβ/RARα selective while the benzoxazole derivative 13 is less …
Number of citations: 4 www.sciencedirect.com
MB Goncalves, E Clarke, C Jarvis, SB Kalindjian… - 2019 - kclpure.kcl.ac.uk
… Compared to our lead 10, the 4-trifluoromethyl-7-fluorobenzofuran 11 and the benzothiophene 12 analogues, are less RARβ / RARα selective while the benzoxazole derivative 13 is …
Number of citations: 0 kclpure.kcl.ac.uk
M Lückmann, M Trauelsen… - Proceedings of the …, 2019 - National Acad Sciences
… It was also possible to replace the coumarin motif in Compound 1 with an ester-linked 3-methyl-7-fluorobenzofuran (Compound 6) moiety to achieve a modest potency gain at the cost of …
Number of citations: 34 www.pnas.org
Y Li, Q Xu, Z Li, W Gao, Y Chen - Molecular Diversity, 2020 - Springer
In the present investigation, the synthesis of a new type of halomethylquinoline building block, ie, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, and its synthetic …
Number of citations: 11 link.springer.com
R Dutt, S Khosla, CP Rosé - CLEF (Working Notes), 2021 - ceur-ws.org
We present our pipelined approach for the sub-task of anaphora resolution in chemical patents as part of the ChEMU shared task at CLEF, 2021. Our approach consists of …
Number of citations: 3 ceur-ws.org
AD Borthwick, MB Goncalves, JPT Corcoran - Bioorganic & medicinal …, 2020 - Elsevier
… Changing the 4,7-dimethylbenzofuran ring in 24 to the benzothiophene or the benzoxazole analogues or even the 4-trifluoromethyl-7-fluorobenzofuran derivative lost RARβ agonist …
Number of citations: 9 www.sciencedirect.com
H Guo, H Shao, Z Yang, S Xue, X Li, Z Liu… - Journal of medicinal …, 2010 - ACS Publications
In this work, substituted benzothiophene and benzofuran compounds were found to be a new class of potential anabolic agents by enhancing BMP-2 expression. A series of …
Number of citations: 79 pubs.acs.org

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